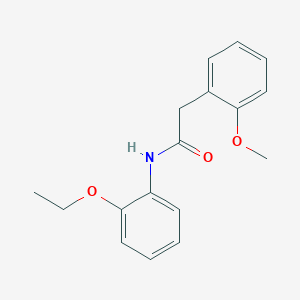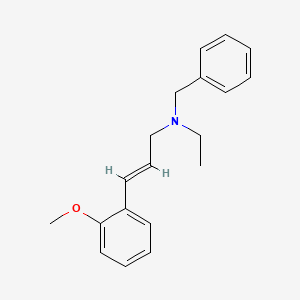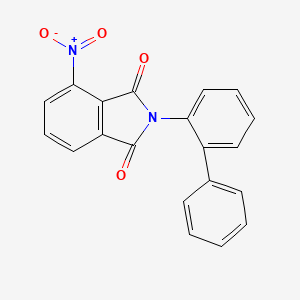![molecular formula C18H17N3OS B5782792 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, several studies have suggested that the compound exerts its biological activities by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has also been reported to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its diverse biological activities, which make it a promising candidate for various applications in the field of medicinal chemistry. However, the compound's low solubility in water and other solvents may limit its use in certain experiments.
Zukünftige Richtungen
Several future directions for the study of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be identified. These include the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The development of new synthesis methods for the compound may also be explored to improve its solubility and increase its yield. Additionally, the elucidation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways may provide valuable insights into its biological activities.
Synthesemethoden
The synthesis of 2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved by several methods, including the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with 2-chloro-N-methylbenzamide. Another method involves the reaction of 2-aminothiophenol with 2-bromo-1-phenylethane, followed by the reaction of the resulting compound with N-methyl-2-nitrobenzamide, which is then reduced to the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the compound's anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to exhibit anti-inflammatory, antidiabetic, and anticonvulsant activities.
Eigenschaften
IUPAC Name |
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17(22)19-18-21-20-16(23-18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUSSYKLNAWJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)


![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)